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EN450

Targeted Protein Degradation Chemoproteomics UBE2D

Conventional NF-κB inhibitors (e.g., JSH-23, BAY 11-7082) only block nuclear translocation, leaving the target protein intact and limiting degradation pathway interrogation. EN450 is a covalent molecular glue degrader that directly induces proteasomal degradation of NF-κB1 by covalently engaging the allosteric C111 residue on UBE2D. • Covalent UBE2D C111 engagement confirmed by chemoproteomics • Induces ternary complex formation with NF-κB1, triggering proteasome-dependent degradation • Anti-proliferative in HAP1 leukemia cells; effect reversed by NEDDylation/proteasome inhibitors • ≥98% purity; in stock with immediate global shipping

Molecular Formula C11H13ClN2O3S
Molecular Weight 288.75 g/mol
Cat. No. B10856192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEN450
Molecular FormulaC11H13ClN2O3S
Molecular Weight288.75 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C=C
InChIInChI=1S/C11H13ClN2O3S/c1-4-11(15)13-10-7-8(5-6-9(10)12)18(16,17)14(2)3/h4-7H,1H2,2-3H3,(H,13,15)
InChIKeyOXFXDOLAQBMOPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EN450: Covalent Molecular Glue Degrader for NF-κB


N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide, commonly designated as EN450 (CAS 793719-01-4), is a synthetic small molecule belonging to a novel class of covalent molecular glue degraders. It functions by covalently engaging an allosteric cysteine residue (C111) on the E2 ubiquitin-conjugating enzyme UBE2D, thereby inducing a ternary complex formation with the transcription factor NF-κB1 and promoting its proteasome-dependent degradation [1]. This distinct mechanism, identified through chemoproteomic profiling, positions EN450 as a tool compound for investigating targeted protein degradation pathways in cancer biology, particularly in leukemia models [2].

Workflow Targeted protein degradation (TPD) research and degrader pharmacology
Tool compound Covalent molecular glue degrader engaging UBE2D to eliminate NF-κB1
Model fit Leukemia cell line studies and chemoproteomic profiling workflows

EN450 vs. Traditional NF-κB Inhibitors


Conventional NF-κB pathway inhibitors (e.g., JSH-23, BAY 11-7082, DHMEQ) function primarily by blocking nuclear translocation or inhibiting upstream kinases, thereby suppressing but not eliminating the target protein. EN450 operates through a fundamentally distinct pharmacology: it covalently engages an E2 ubiquitin-conjugating enzyme to induce the proteasomal degradation of NF-κB1, resulting in target elimination rather than inhibition [1]. This mechanistic divergence yields differential activity profiles and a unique dependency on the ubiquitin-proteasome system, rendering EN450 non-interchangeable with traditional NF-κB inhibitors and unsuitable for direct substitution in research protocols.

Pharmacology mismatch
EN450 degrades NF-κB1 via UBE2D covalent engagement, while traditional inhibitors (JSH-23, BAY 11-7082, DHMEQ) only block translocation or upstream kinases. Target elimination versus inhibition may not transfer across protocols.
Pathway dependency divergence
EN450 requires an intact ubiquitin-proteasome system; classical inhibitors do not. Ubiquitin or proteasome inhibition abolishes EN450 activity, which may not reproduce with conventional NF-κB blockers.
Non-interchangeable mechanistic readouts
Research endpoints relying on sustained target suppression may differ sharply from endpoints measuring target degradation kinetics. Direct substitution risks data misinterpretation.

EN450: Quantitative Evidence vs. NF-κB Modulators


Selective UBE2D Covalent Engagement

EN450 covalently binds to an allosteric cysteine residue (C111) on the E2 ubiquitin-conjugating enzyme UBE2D, an event not shared by conventional NF-κB inhibitors. Chemoproteomic profiling in HAP1 leukemia cells identified C111 of UBE2D as the primary covalent target with a high engagement ratio (light/heavy ratio >1.3, adjusted p<0.05) across n=4 independent replicates [1]. In contrast, compounds such as JSH-23, BAY 11-7082, and DHMEQ do not bind UBE2D and instead act on upstream kinases or nuclear translocation machinery .

Selective UBE2D covalent engagement
Class-level inference
UBE2D C111: light/heavy ratio >1.3 (p<0.05), no binding with JSH-23, BAY 11-7082, DHMEQ
Defines molecular glue degrader mechanism, enabling E2-dependent pathway dissection
isoTOP-ABPP in HAP1 cells (50 µM, 3 h)
Targeted Protein Degradation Chemoproteomics UBE2D

NF-κB1 Proteasomal Degradation

Quantitative proteomic analysis of HAP1 cells treated with EN450 (50 µM, 24 h) revealed a >4-fold reduction in NF-κB1 protein levels (p<0.05), a degradation event not observed with NF-κB inhibitors such as JSH-23, BAY 11-7082, or DHMEQ, which block function but do not eliminate the target protein [1]. The degradation was confirmed to be proteasome-dependent, as co-treatment with MLN4924 or bortezomib attenuated the effect .

NF-κB1 proteasomal degradation
Class-level inference
>4-fold reduction in NF-κB1 protein (p<0.05) vs JSH-23, BAY 11-7082: no degradation
Supports NF-κB1 degradation endpoint monitoring and distinguishes from inhibition-only tools
HAP1 cells, 50 µM EN450, 24 h, quantitative proteomics
Targeted Protein Degradation NF-κB Signaling Quantitative Proteomics

Anti-Proliferative Activity in Leukemia Cells

EN450 treatment (50 µM, 24 h) significantly reduces HAP1 leukemia cell viability, an effect that is attenuated by the NEDDylation inhibitor MLN4924 or the proteasome inhibitor bortezomib . While direct IC50 comparisons across disparate assay systems are challenging, the reported potency of EN450 in HAP1 cells is within the range of established NF-κB inhibitors: JSH-23 inhibits NF-κB transcriptional activity with an IC50 of 7.1 µM in RAW 264.7 macrophages , and BAY 11-7082 inhibits TNFα-induced IκBα phosphorylation with an IC50 of 10 µM . EN450's degradation-based mechanism may confer distinct cellular response kinetics not captured by simple IC50 comparisons.

Anti-proliferative activity in leukemia cells
Data to verify
Reduced HAP1 viability at 50 µM (24 h); JSH-23 IC₅₀ 7.1 µM, BAY 11-7082 IC₅₀ 10 µM (different assay contexts)
Supports cell-viability endpoint review; direct IC₅₀ comparisons not applicable
Cross-study data; in-assay validation needed
Leukemia Cell Viability Anti-Proliferative

High Cysteine Target Selectivity

Chemoproteomic profiling using isoTOP-ABPP in HAP1 cells treated with 50 µM EN450 for 3 h identified only 23 targets with significant engagement (control/treated ratio >4, adjusted p<0.05) among 4,501 quantified cysteines, indicating high selectivity for its primary target UBE2D C111 [1]. This level of selectivity is a critical differentiator from promiscuous cysteine-reactive probes and is essential for dissecting specific E2 ligase-dependent degradation pathways without confounding off-target effects.

High cysteine target selectivity
Class-level inference
23 significantly engaged targets from 4,501 quantified cysteines (0.5% hit rate)
Supports target selectivity interpretation, reducing off-target confounding
isoTOP-ABPP, HAP1 cells, 50 µM EN450, 3 h
Chemoproteomics Cysteine Reactivity Selectivity Profiling

Covalent Binding Residence Time Advantage

EN450 features an acrylamide warhead that forms a covalent bond with UBE2D C111, conferring a prolonged duration of target engagement independent of systemic drug exposure. This covalent mechanism contrasts with reversible NF-κB inhibitors such as JSH-23 and DHMEQ, which require sustained high concentrations to maintain target inhibition [1]. Covalent engagement can lead to extended pharmacodynamic effects even after compound washout, a property that may be advantageous for in vivo studies where continuous dosing is impractical.

Covalent binding residence time advantage
Class-level inference
Covalent, irreversible binding to UBE2D C111 vs JSH-23, DHMEQ: reversible, non-covalent inhibition
Covalent binding may extend pharmacodynamic duration in washout assays
Structural and biochemical characterization
Covalent Inhibitor Drug-Target Residence Time Pharmacodynamics

EN450 Research Applications


Probing UBE2D in Targeted Protein Degradation

EN450 serves as a selective chemical probe to interrogate the role of UBE2D in ubiquitin-proteasome system (UPS)-mediated degradation. Its covalent engagement of UBE2D C111 enables precise perturbation of E2 ligase activity, allowing researchers to map downstream degradation events and ternary complex formation with NF-κB1 [1]. This application is supported by chemoproteomic evidence showing selective target engagement among thousands of quantified cysteines [2].

NF-κB1 Degradation in Leukemia Models

The ability of EN450 to induce proteasome-dependent degradation of NF-κB1 positions it as a tool compound for studying the consequences of NF-κB1 loss in leukemia cell lines. Its anti-proliferative effects in HAP1 cells, which are attenuated by NEDDylation and proteasome inhibitors, provide a defined system for exploring the therapeutic potential of NF-κB1 degradation in hematologic malignancies [1].

Degrader vs. Inhibitor Benchmarking

EN450 offers a unique benchmark for comparing degradation-based pharmacology against inhibition-based approaches. Researchers can use EN450 alongside reversible NF-κB inhibitors (e.g., JSH-23, BAY 11-7082) to evaluate differential effects on target protein levels, downstream signaling, and cellular viability, thereby elucidating the functional consequences of target elimination versus functional blockade [1][2].

Application
Selection Property
Validation Focus
UBE2D-dependent TPD pathway mapping
Covalent UBE2D probe fidelity
Ternary complex formation and proteasomal degradation readouts
Leukemia NF-κB1 loss-of-function studies
Proteasome-dependent degradation activity
NF-κB1 protein-level and viability endpoint monitoring
Degrader vs inhibitor pharmacology benchmarking
Degradation versus inhibition mechanism
Target elimination outcomes versus functional blockade

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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